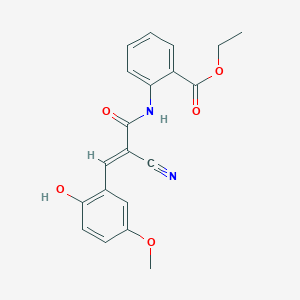

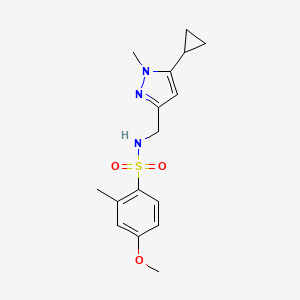

(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate

The compound (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is a derivative of acrylamide with a cyano group and a substituted phenyl group. It is related to various other compounds synthesized for different applications, such as the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates , (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide , and (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . These compounds share a common cyanoacrylamide backbone, which is pivotal in their reactivity and properties.

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates . This reaction involves the condensation of an active methylene group with substituted benzaldehydes. The synthesis of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate would likely follow a similar pathway, utilizing a substituted benzaldehyde with a hydroxy and methoxy group on the phenyl ring.

Molecular Structure Analysis

The molecular structure of compounds in this family is often confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . Single crystal X-ray diffraction is also used to determine the crystal structure, as seen in the study of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide . The crystal structure analysis can reveal important features such as bond lengths, angles, and the presence of hydrogen bonding, which can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The cyanoacrylamide group is reactive and can participate in various chemical reactions. For instance, the diradical polymerization of acrylonitrile can be initiated by related compounds such as ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate . The presence of the cyano group and the substituted phenyl ring can also influence the reactivity of the compound in copolymerization reactions with styrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the thermal properties, such as heat of fusion and entropy of fusion, can be studied using differential scanning calorimetry (DSC) . The presence of substituents on the phenyl ring can affect the antioxidant and anti-inflammatory activities of the compounds, as seen in the study of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates . The electronic properties, such as the absorption in the UV region, can be determined using UV spectroscopy, and the presence of hydrogen bonding can be inferred from IR spectroscopy .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of compounds related to (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate have been studied using density functional theory (DFT) and time-dependent DFT methods. One particular compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, demonstrated promising potential as an NLO material, exhibiting large static first and second hyperpolarizabilities and frequency-dependent NLO properties significantly larger than those of the NLO prototypical molecule, para-nitroaniline. Natural bond orbital (NBO) and density of states (DOS) analyses revealed effective charge transfer within the molecules, indicating that the NLO activities of these compounds can be significantly improved by substituting their methoxy group with stronger electron donors (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Chemical Rearrangements

(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate and its derivatives have been involved in chemical rearrangement studies. For example, related compounds underwent O,N and N,N double rearrangement when condensed with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, leading to the formation of distinct products (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymerization Studies

Derivatives of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate have been used as initiators in polymerization processes. Specifically, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was used to initiate the diradical polymerization of acrylonitrile, highlighting its potential role in the synthesis and modification of polymeric materials (Li, Willis, Padías, & Hall, 1991).

Interaction Studies

Studies have also explored the interactions and crystal packing of compounds similar to (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate. For example, compounds like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showed unique nonhydrogen bonding interactions of N⋯π and O⋯π types, forming distinct molecular structures (Zhang, Wu, & Zhang, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-3-27-20(25)16-6-4-5-7-17(16)22-19(24)14(12-21)10-13-11-15(26-2)8-9-18(13)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFAUJIRNXUFOX-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2510869.png)

![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)

![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)

![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)